molecular formula C18H27N3O2 B6639993 1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea

1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea

Cat. No. B6639993
M. Wt: 317.4 g/mol
InChI Key: SJDHVVGSUWMMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMD 57283 and belongs to the class of urea derivatives. In

Mechanism of Action

The mechanism of action of EMD 57283 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response. EMD 57283 has been shown to inhibit the activity of COX-2 and LOX, which are key enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammatory response. EMD 57283 has also been found to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
EMD 57283 has been shown to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. It has been found to reduce the production of various pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and increase the levels of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). EMD 57283 has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

EMD 57283 has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. EMD 57283 has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on EMD 57283. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the exploration of its potential applications in the treatment of other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, EMD 57283 is a promising compound with significant potential for therapeutic applications. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been extensively studied for its potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of EMD 57283 involves the reaction of 1-ethylpiperidin-2-ylmethylamine with 3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

EMD 57283 has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. EMD 57283 has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-2-21-10-6-5-8-14(21)12-19-18(23)20-17-15-9-4-3-7-13(15)11-16(17)22/h3-4,7,9,14,16-17,22H,2,5-6,8,10-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHVVGSUWMMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CNC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.